Ácido Fusídico 11-Desoxi

Descripción general

Descripción

11-Deoxy Fusidic Acid is a biochemical used for proteomics research . It is an impurity of the bacteriostatic antibiotic, Fusidic Acid . The molecular formula of 11-Deoxy Fusidic Acid is C31H48O5 and its molecular weight is 500.71 g/mol .

Synthesis Analysis

The synthesis of 11-Deoxy Fusidic Acid derivatives has been reported in several studies . For instance, a study reported the synthesis of two series of Fusidic Acid (FA) derivatives, including 11-Deoxy Fusidic Acid . Another study reported the inclusion complexes between fusidate, 3-keto fusidate, 11-keto fusidate, and 11-deoxy fusidate with α-, β-, and γ-cyclodextrin .

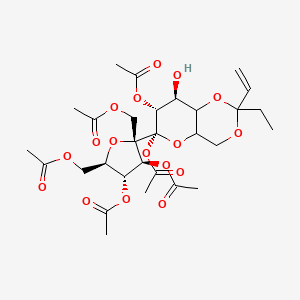

Molecular Structure Analysis

The molecular structure of 11-Deoxy Fusidic Acid has been studied using various techniques . For example, the inclusion complexes between fusidate, 3-keto fusidate, 11-keto fusidate, and 11-deoxy fusidate and α-, β-, and γ-cyclodextrin were studied using capillary electrophoresis .

Chemical Reactions Analysis

The chemical reactions involving 11-Deoxy Fusidic Acid have been studied in the context of its inclusion complexes with cyclodextrins . The study found that 3-keto-, 11-keto- and 11-deoxy-fusidate formed stronger complexes compared to fusidate, probably due to a decrease in hydrophilicity caused by the reduced number of hydroxyl groups .

Aplicaciones Científicas De Investigación

Actividades Farmacológicas

Los derivados del ácido fusídico, incluido el 11-DFA, han mostrado una amplia gama de actividades farmacológicas. Estas incluyen actividades antibacterianas, antimaláricas, antituberculosas, anticancerígenas, de inversión de la resistencia a múltiples fármacos tumorales, antiinflamatorias, antifúngicas y antivirales tanto in vivo como in vitro . La modificación estructural y las actividades biológicas de estos derivados se estudian ampliamente, proporcionando información valiosa para la exploración de fármacos .

Aplicaciones de Investigación Médica

En la investigación médica, el 11-DFA se estudia por su potencial para combatir la resistencia a los antibióticos. Los estudios se han centrado en la prevalencia de cepas de Staphylococcus aureus resistentes al ácido fusídico, y el papel del 11-DFA en la comprensión y el tratamiento de esta resistencia es de gran interés .

Función Biológica

El papel del 11-DFA en la biología está ligado a su compuesto original, el ácido fusídico, que es un triterpeno tetracíclico natural aislado de hongos. Se ha utilizado clínicamente para infecciones estafilocócicas sistémicas y locales, incluidas las causadas por Staphylococcus aureus resistente a la meticilina (MRSA) . Comprender las actividades biológicas y la relación estructura-actividad (SAR) del 11-DFA puede contribuir al desarrollo de nuevos agentes terapéuticos .

Impacto Bioquímico

El impacto del 11-DFA en la bioquímica es significativo debido a su interacción con la síntesis de proteínas bacterianas. El ácido fusídico, del cual se deriva el 11-DFA, se une al factor de elongación G (EF-G) y actúa como inhibidor de la síntesis de proteínas . Este mecanismo es crucial para sus propiedades antibacterianas y es un punto de estudio para el desarrollo de nuevos antibióticos con eficacia similar o mejorada.

Aplicaciones Experimentales

Experimentalmente, el 11-DFA se utiliza en el desarrollo de nuevos sistemas de administración de fármacos, como las nanoemulsiones, que mejoran la actividad antibacteriana de compuestos como el ácido fusídico . Estas aplicaciones experimentales son fundamentales para el avance del campo de los tratamientos antibacterianos tópicos y podrían conducir a terapias más eficaces para las infecciones de la piel.

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of 11-Deoxy Fusidic Acid, like its parent compound Fusidic Acid, is the elongation factor G (EF-G) in bacteria . EF-G plays a crucial role in bacterial protein synthesis, specifically in the translocation step .

Mode of Action

11-Deoxy Fusidic Acid interacts with its target, EF-G, by binding to it and inhibiting its function . This interaction prevents the translocation of EF-G from the ribosome, thereby interfering with bacterial protein synthesis .

Biochemical Pathways

The inhibition of EF-G disrupts the protein synthesis pathway in bacteria, leading to a halt in their growth and reproduction . This disruption affects downstream effects such as the production of essential proteins for bacterial survival and virulence.

Pharmacokinetics

Fusidic Acid has been shown to have a 2-compartment disposition model with saturable absorption . It also exhibits accumulation, indicating that plasma exposure after multiple doses is higher than for single doses . The 11-Deoxy Fusidic Acid forms strong complexes with γ-cyclodextrin, which could potentially influence its bioavailability .

Result of Action

The molecular and cellular effects of 11-Deoxy Fusidic Acid’s action primarily involve the inhibition of bacterial growth. By disrupting protein synthesis, it prevents bacteria from producing essential proteins, thereby halting their growth and reproduction .

Action Environment

The action, efficacy, and stability of 11-Deoxy Fusidic Acid can be influenced by various environmental factors. While specific studies on 11-Deoxy Fusidic Acid are limited, research on Fusidic Acid suggests that factors such as pH, temperature, and presence of other compounds can affect its activity

Análisis Bioquímico

Biochemical Properties

It is known that Fusidic Acid, the parent compound, binds to elongation factor G (EF-G) as an inhibitor of protein synthesis This interaction is crucial for its antibacterial activity

Cellular Effects

Fusidic Acid, the parent compound, has been shown to have potent activity against various Gram-positive bacteria

Molecular Mechanism

Fusidic Acid, the parent compound, inhibits bacterial protein synthesis by binding to elongation factor G (EF-G)

Propiedades

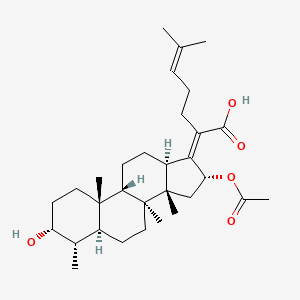

IUPAC Name |

(2Z)-2-[(3R,4S,5S,8S,9S,10S,13R,14S,16R)-16-acetyloxy-3-hydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H48O5/c1-18(2)9-8-10-21(28(34)35)27-23-11-12-26-29(5)15-14-24(33)19(3)22(29)13-16-30(26,6)31(23,7)17-25(27)36-20(4)32/h9,19,22-26,33H,8,10-17H2,1-7H3,(H,34,35)/b27-21-/t19-,22-,23-,24+,25+,26-,29-,30-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIQFIBYNKGFJIX-SXBPZAMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CCC3(C(C2(CCC1O)C)CCC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)CC[C@@H]\4[C@@]3(C[C@H](/C4=C(/CCC=C(C)C)\C(=O)O)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H48O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747494 | |

| Record name | (3alpha,4alpha,5alpha,8alpha,9beta,13alpha,14beta,16alpha,17Z)-16-(Acetyloxy)-3-hydroxy-4,8,14-trimethyl-18-norcholesta-17,24-dien-21-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1013937-16-0 | |

| Record name | (3alpha,4alpha,5alpha,8alpha,9beta,13alpha,14beta,16alpha,17Z)-16-(Acetyloxy)-3-hydroxy-4,8,14-trimethyl-18-norcholesta-17,24-dien-21-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.